2,2,2-Trifluoroethanesulfonyl chloride

Descripción general

Descripción

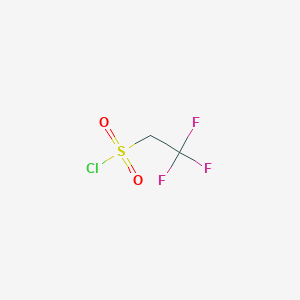

2,2,2-Trifluoroethanesulfonyl chloride is a chemical compound with the molecular formula CF3CH2SO2ClThis compound is widely used in organic synthesis due to its reactivity and ability to introduce the trifluoromethylsulfonyl group into various molecules .

Métodos De Preparación

2,2,2-Trifluoroethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with diverse nucleophiles, forming stable sulfonates/sulfonamides.

Mechanistic Insights :

-

Reactions follow a bimolecular nucleophilic substitution (SN2) pathway at the sulfur center .

-

Base (e.g., pyridine) neutralizes HCl byproduct, driving reactions to completion .

Hydrolysis Pathways

Hydrolysis occurs through distinct mechanisms depending on pH:

Neutral to Mildly Acidic Conditions (pH 2-7)

-

Follows an irreversible ElcB mechanism:

Sulfene intermediate (CF₃CH=SO₂) reacts further with water to yield trifluoroethanesulfonic acid .

Strongly Acidic Conditions (≥2M H₂SO₄)

-

Reversible ElcB mechanism dominates, with α-H/D exchange observed via isotopic studies .

-

Primary kinetic isotope effect () indicates proton transfer in the rate-determining step .

Surface Activation for Biomolecule Immobilization

The compound enables covalent bonding between hydroxylated surfaces (e.g., titanium) and proteins/enzymes:

Procedure :

-

Surface —OH groups react with CF₃CH₂SO₂Cl to form sulfonate esters.

-

Subsequent displacement by amine-containing biomolecules (e.g., fibronectin) occurs under mild conditions .

Performance Data :

| Surface Treatment | Fibronectin Binding Density (μg/cm²) | Cell Viability Improvement |

|---|---|---|

| Untreated Ti | 0.8 ± 0.2 | Baseline |

| Tresyl-activated Ti | 3.5 ± 0.4 | 220% increase |

This method enhances cell adhesion in biomedical implants without denaturing proteins .

Reactivity in Strong Bases

In NaOH/ROH systems, competing pathways emerge:

| Pathway | Products | Dominant Conditions |

|---|---|---|

| Hydrolysis | CF₃CH₂SO₃H + HCl | Dilute base (<1M) |

| Elimination | CF₂=CHSO₂OR + HF | Concentrated base (>3M) |

Kinetic studies show second-order dependence on [OH⁻] at high pH, suggesting base-assisted deprotonation of the sulfene intermediate .

Comparative Reactivity with Analogues

Electron-withdrawing CF₃ group enhances electrophilicity vs. non-fluorinated sulphonyl chlorides:

| Compound | Relative Reaction Rate (vs. CH₃SO₂Cl) |

|---|---|

| CF₃CH₂SO₂Cl | 18.7 |

| C₆F₅SO₂Cl | 32.4 |

| CH₃SO₂Cl | 1.0 (Reference) |

Data derived from competition experiments with aniline in acetonitrile .

Aplicaciones Científicas De Investigación

Chemical Reactions and Mechanisms

Reactivity : Tresyl chloride primarily acts as a sulfonylating agent. It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding sulfonates. The general reaction mechanism involves the substitution of the chloride atom with the nucleophile, leading to the formation of sulfonamide or sulfonate derivatives. The reactions can be summarized as follows:

-

Substitution Reactions :

where represents the nucleophile.

- Common Reaction Conditions : These reactions are typically performed in solvents like dichloromethane or acetonitrile, often using bases such as pyridine or triethylamine to facilitate the reaction.

Scientific Research Applications

- Organic Synthesis :

-

Bioconjugation and Protein Modification :

- It serves as a reagent for modifying biomolecules, such as proteins and peptides. For instance, Sakurai et al. utilized Tresyl chloride to immobilize protamine onto titanium implants, enhancing bone healing processes by promoting new bone formation . This method allows for the controlled attachment of bioactive molecules to surfaces, which is vital in biomedical applications.

- Oligonucleotide Synthesis :

-

Polymer Functionalization :

- The compound is instrumental in modifying polymers to enhance their properties. The introduction of sulfonyl groups can improve material characteristics such as solubility and thermal stability.

- Surface Chemistry :

Case Studies

Mecanismo De Acción

The mechanism by which 2,2,2-Trifluoroethanesulfonyl chloride exerts its effects involves the formation of a highly reactive intermediate, which can then react with various nucleophiles. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the reactivity and stability of the resulting compounds . This reactivity is harnessed in various synthetic applications to achieve desired chemical transformations .

Comparación Con Compuestos Similares

2,2,2-Trifluoroethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Trifluoromethanesulfonyl chloride (CF3SO2Cl): Similar in reactivity but differs in the length of the carbon chain.

Methanesulfonyl chloride (CH3SO2Cl): Less reactive due to the absence of the trifluoromethyl group.

Pentafluorobenzenesulfonyl chloride (C6F5SO2Cl): More reactive due to the presence of multiple fluorine atoms on the benzene ring.

These comparisons highlight the unique properties of this compound, particularly its ability to introduce the trifluoromethanesulfonyl group into various molecules, which can significantly alter their chemical and physical properties .

Actividad Biológica

2,2,2-Trifluoroethanesulfonyl chloride, commonly referred to as tresyl chloride , is an organosulfur compound with the chemical formula CF3CH2SO2Cl. This colorless liquid is notable for its reactivity and versatility in organic synthesis, particularly in modifying surfaces for biological applications. Its unique trifluoromethyl group imparts significant changes to its chemical and biological properties, making it a valuable reagent in various fields, including biochemistry and materials science.

Tresyl chloride is characterized by its polarized structure, which makes it highly reactive towards nucleophiles. It can undergo hydrolysis to form trifluoroethanesulfonic acid and hydrochloric acid, highlighting its potential corrosiveness and toxicity.

Key Reactions

- Hydrolysis :

- Reactivity with Alcohols :

Biological Applications

The biological activity of tresyl chloride primarily arises from its ability to modify surfaces for biomolecule immobilization. This capability is particularly useful in the field of biomaterials, where enhancing cell adhesion and proliferation is crucial.

Case Studies

-

Fibronectin Immobilization :

In a study focused on titanium surfaces, tresyl chloride was used to activate the surface for the direct attachment of fibronectin. This technique significantly improved cell viability in MC3T3-E1 cells cultured on treated titanium surfaces compared to untreated controls .The results indicated that the combination of surface roughness and fibronectin immobilization led to enhanced cell attachment and proliferation.Surface Treatment Cell Viability (Day 11) Smooth Titanium Moderate Sandblasted Titanium Moderate Smooth Titanium + FN High Sandblasted + FN Highest -

Enzyme Immobilization :

Tresyl chloride has also been utilized for immobilizing enzymes on various substrates. The immobilization process enhances enzyme stability and activity, which is beneficial for biosensor applications. For instance, enzymes co-immobilized with catalase showed improved sensitivity in calorimetric sensors .

Research Findings

Research has demonstrated that the incorporation of trifluoromethyl groups into compounds can alter their biological activities significantly. For example, b-amino alcohols modified with trifluoromethyl groups have been shown to serve as effective catalysts in enantioselective reactions, demonstrating the compound's potential in synthetic biology .

Summary of Findings

- Enhanced Cell Adhesion : Fibronectin immobilization via tresyl chloride significantly increases cell viability on titanium surfaces.

- Improved Enzyme Activity : Co-immobilization techniques using tresyl chloride enhance enzyme stability and sensor performance.

- Versatile Synthetic Applications : The trifluoromethyl group alters the reactivity profile of organic compounds, facilitating diverse synthetic pathways.

Propiedades

IUPAC Name |

2,2,2-trifluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCHEKCRJQRVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167809 | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648-99-3 | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001648993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trifluoroethyl)sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.